N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride
CAS No.: 10219-03-1
Cat. No.: VC21209673
Molecular Formula: C8H7BrClNS
Molecular Weight: 264.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10219-03-1 |
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Molecular Formula | C8H7BrClNS |
Molecular Weight | 264.57 g/mol |
IUPAC Name | N-(4-bromophenyl)-N-methylcarbamothioyl chloride |
Standard InChI | InChI=1S/C8H7BrClNS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Standard InChI Key | PIWSHFJSEBRLGL-UHFFFAOYSA-N |
SMILES | CN(C1=CC=C(C=C1)Br)C(=S)Cl |
Canonical SMILES | CN(C1=CC=C(C=C1)Br)C(=S)Cl |
Introduction
Physical and Chemical Properties
N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, with the molecular formula C8H7BrClNS, has a molecular weight of 264.58 g/mol and is characterized by a distinctive molecular structure containing both aromatic and reactive functional groups . The compound features a 4-bromophenyl group connected to a methylthiocarbamoyl chloride moiety. This structural arrangement contributes to its particular reactivity profile and applications in chemical synthesis.
Physical properties of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride include a melting point range of 101-104°C, indicating its solid state at standard temperature and pressure . While comprehensive solubility data is limited in the available literature, the compound's structure suggests moderate solubility in common organic solvents such as dichloromethane, chloroform, and acetone, which is typical for halogenated aromatic compounds with similar functionalities.
Structural Features and Characteristics
The compound's structure can be divided into three key components that define its chemical behavior:
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The 4-bromophenyl group: An aromatic ring with a bromine substituent at the para position
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The nitrogen linker: Connected to both the aromatic ring and the thiocarbamoyl group
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The thiocarbamoyl chloride functionality: A reactive group containing sulfur and chlorine atoms
These structural elements contribute to the compound's reactivity pattern, with the thiocarbamoyl chloride group being particularly important for its synthetic applications as an acylating or thiocarbonylating agent.
Key Properties Data
Chemical Reactivity and Reactions
N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride possesses reactive functional groups that enable it to participate in various chemical transformations. The thiocarbamoyl chloride moiety is particularly reactive and can undergo nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The reactive chloride leaving group makes this compound suitable for nucleophilic substitution reactions with various nucleophiles:
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Reactions with alcohols and phenols to form thiocarbamate esters
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Reactions with amines to form unsymmetrical thioureas
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Reactions with thiols to form dithiocarbamate derivatives
These transformations are analogous to those observed with carbamoyl chlorides, such as those documented for similar structures in the patent literature regarding xanthenylpiperazine derivatives .
Applications in Heterocyclic Chemistry
Thiocarbamoyl chlorides, including N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, can serve as key intermediates in the synthesis of heterocyclic compounds. The thiocarbonyl group can participate in cyclization reactions to form various sulfur-containing heterocycles, which are valuable building blocks in medicinal chemistry and materials science.
The bromo substituent on the phenyl ring provides an additional reactive site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings, further expanding the synthetic utility of this compound in the preparation of elaborated structures.
Analytical Characterization
Analytical characterization of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride involves various spectroscopic and analytical techniques that provide structural confirmation and purity assessment.
Structural Comparison
The structural features of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride can be compared with related compounds to understand structure-property relationships. For instance, N-(4-fluorophenyl)-N-phenylcarbamoyl chloride (CAS: 13020-93-4) has a similar structural backbone but with different substituents .
The comparison between these compounds illustrates how halogen substitution patterns affect physical properties and reactivity. While N-(4-fluorophenyl)-N-phenylcarbamoyl chloride has a molecular weight of 249.67 g/mol , N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride has a higher molecular weight of 264.58 g/mol due to the bromine atom and sulfur replacement .
Comparison with Related Compounds
N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride belongs to a larger family of carbamoyl and thiocarbamoyl derivatives that have applications in organic synthesis and medicinal chemistry.
Structural Analogs
Several structural analogs can be identified that differ in the halogen substituent, the presence of sulfur versus oxygen, or the substituents on the nitrogen atom:
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N-(4-fluorophenyl)-N-phenylcarbamoyl chloride (CAS: 13020-93-4) : An oxygen analog with different halogen and N-substituents
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N-(4-bromophenyl)-2-chloroacetamide (CAS: 2564-02-5) : A different type of amide containing the same 4-bromophenyl group
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N-(4-bromophenyl)-N-methylcarbamoyl chloride: The direct oxygen analog of our target compound
These structural variations lead to differences in reactivity, physical properties, and applications. For example, the oxygen-containing analogs generally exhibit different reactivity patterns compared to their sulfur counterparts, with thiocarbamoyl derivatives often showing enhanced reactivity toward certain nucleophiles.
Structure-Property Relationships
The presence of different functional groups and substituents significantly affects the properties of these compounds:
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The bromine atom in the para position increases the molecular weight and lipophilicity compared to unsubstituted or fluorinated analogs
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The thiocarbamoyl group (C=S) exhibits different reactivity compared to carbamoyl (C=O) analogs
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The N-methyl substituent affects the electron density at the nitrogen and, consequently, the reactivity of the thiocarbamoyl group
These structure-property relationships are important considerations in the selection of specific reagents for particular synthetic applications.
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